

ARHGAP19 Expression Across Human Tissues: A Technical Guide

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Compound of Interest

Compound Name: *ARHGAP19 Human Pre-designed
siRNA Set A*

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Introduction

ARHGAP19 (Rho GTPase Activating Protein 19) is a protein that plays a critical role in regulating cellular processes by acting as a GTPase-activating protein (GAP) for RhoA GTPase. By converting active GTP-bound RhoA to its inactive GDP-bound state, ARHGAP19 functions as a negative regulator of RhoA signaling pathways. These pathways are integral to a multitude of cellular functions, including cell division, migration, and cytoskeletal organization. Dysregulation of the ARHGAP19-RhoA axis has been implicated in various pathological conditions, making ARHGAP19 a protein of significant interest for research and therapeutic development.

This technical guide provides a comprehensive overview of ARHGAP19 expression in various human tissues, presenting quantitative data from large-scale transcriptomic and proteomic studies. Furthermore, it offers detailed experimental protocols for the detection and quantification of ARHGAP19, along with diagrams of its key signaling pathway and experimental workflows to aid in the design and execution of research studies.

Data Presentation

Quantitative mRNA Expression of ARHGAP19 in Human Tissues

The Genotype-Tissue Expression (GTEx) project provides extensive transcriptomic data across a wide array of human tissues. The following table summarizes the median mRNA expression of ARHGAP19 in Transcripts Per Million (TPM), offering a comparative view of its transcriptional landscape.

Tissue	Median TPM
Whole Blood	25.84
Spleen	15.41
Lung	8.97
Small Intestine - Terminal Ileum	7.66
Colon - Transverse	6.23
Adipose - Subcutaneous	5.48
Artery - Tibial	5.21
Esophagus - Mucosa	4.98
Skin - Sun Exposed (Lower leg)	4.87
Heart - Atrial Appendage	4.12
Nerve - Tibial	3.89
Muscle - Skeletal	3.54
Brain - Cerebellum	2.78
Liver	2.15
Pancreas	1.98

Data sourced from the GTEx Portal. TPM values represent the median expression from a large cohort of donors.

Protein Expression of ARHGAP19 in Human Tissues

The Human Protein Atlas provides protein expression data through immunohistochemistry (IHC) on a variety of normal human tissues. The staining intensity is qualitatively scored as Not detected, Low, Medium, or High.

Tissue	Staining Level	Cellular Localization
Bone marrow	High	Cytoplasmic/membranous in hematopoietic cells
Spleen	High	Cytoplasmic/membranous in white pulp
Lymph node	Medium	Cytoplasmic/membranous in germinal center cells
Tonsil	Medium	Cytoplasmic/membranous in germinal center cells
Appendix	Medium	Cytoplasmic/membranous in lymphoid tissue
Cerebral cortex	Low	Cytoplasmic/membranous in neuronal cells
Hippocampus	Low	Cytoplasmic/membranous in neuronal cells
Kidney	Low	Cytoplasmic in renal tubules
Testis	Low	Cytoplasmic in cells of seminiferous ducts
Lung	Not detected	-
Liver	Not detected	-
Pancreas	Not detected	-

Data sourced from The Human Protein Atlas. Staining levels are based on manual annotation of immunohistochemical images.

Experimental Protocols

Western Blotting for ARHGAP19 Detection

This protocol outlines the procedure for detecting ARHGAP19 in human tissue lysates.

1. Sample Preparation:

- Homogenize fresh or frozen tissue samples in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
- Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (protein lysate) and determine the protein concentration using a BCA (Bicinchoninic acid) protein assay.

2. SDS-PAGE and Protein Transfer:

- Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against ARHGAP19 (e.g., Rabbit polyclonal to ARHGAP19, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room

temperature.

- Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Visualize the protein bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) for ARHGAP19 Localization

This protocol describes the staining of ARHGAP19 in paraffin-embedded human tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in xylene twice for 5 minutes each.
- Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each, followed by a final wash in distilled water.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
- Allow the slides to cool to room temperature.

3. Staining:

- Wash the sections with Phosphate-Buffered Saline (PBS).

- Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 15 minutes.
- Wash with PBS.
- Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 30 minutes.
- Incubate the sections with a primary antibody against ARHGAP19 (e.g., Rabbit polyclonal to ARHGAP19, diluted 1:100 in blocking buffer) overnight at 4°C in a humidified chamber.
- Wash with PBS.
- Incubate with a biotinylated secondary antibody (e.g., Goat anti-rabbit IgG-biotin) for 30 minutes at room temperature.
- Wash with PBS.
- Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
- Wash with PBS.

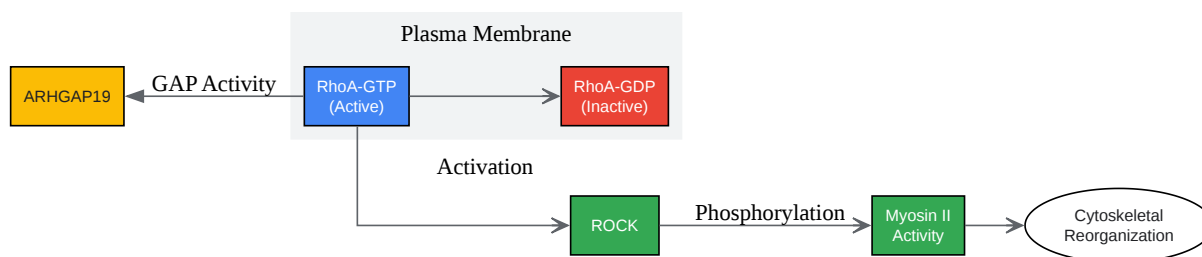
4. Visualization and Counterstaining:

- Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit, monitoring the color development under a microscope.
- Wash with distilled water.
- Counterstain with hematoxylin for 1-2 minutes.
- Wash with distilled water.

5. Dehydration and Mounting:

- Dehydrate the sections through graded ethanol solutions and clear in xylene.
- Mount the coverslip using a permanent mounting medium.

Mandatory Visualization



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Caption: ARHGAP19 negatively regulates RhoA signaling.

Caption: Workflow for ARHGAP19 detection by Western Blot.

Caption: Workflow for ARHGAP19 localization by IHC.

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